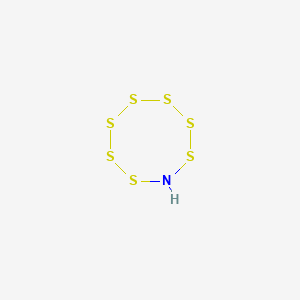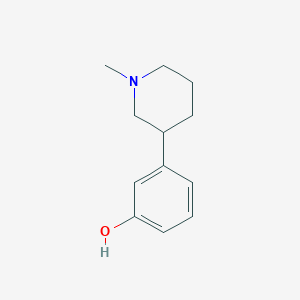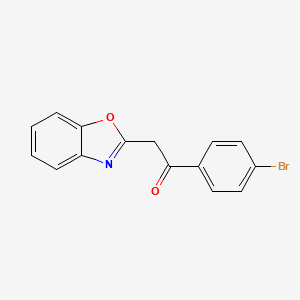
Heptathiazocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptathiazocine is a unique heterocyclic compound characterized by its seven-membered ring structure containing sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Heptathiazocine can be synthesized through the pyrolysis of specific precursor compounds. The pyrolysis process involves heating the precursor in an inert atmosphere, such as argon, at temperatures above 383 K. This reaction results in the formation of heptathiazocine along with by-products like ammonia, tetrasulfur tetranitride, and tetrasulfur dinitride .
Industrial Production Methods: Industrial production of heptathiazocine typically involves large-scale pyrolysis reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process requires precise temperature regulation and an inert atmosphere to prevent unwanted side reactions.
Análisis De Reacciones Químicas
Types of Reactions: Heptathiazocine undergoes various chemical reactions, including:
Oxidation: Heptathiazocine can be oxidized to form sulfur oxides and nitrogen oxides.
Reduction: Reduction reactions can convert heptathiazocine into simpler sulfur and nitrogen compounds.
Substitution: Substitution reactions can introduce different functional groups into the heptathiazocine ring, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or metal hydrides are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfur dioxide (SO₂) and nitrogen dioxide (NO₂).
Reduction: Ammonia (NH₃) and elemental sulfur.
Substitution: Functionalized heptathiazocine derivatives with altered chemical properties.
Aplicaciones Científicas De Investigación
Heptathiazocine has found applications in several scientific domains:
Chemistry: Used as a precursor for synthesizing other sulfur-nitrogen heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of heptathiazocine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which heptathiazocine is used.
Comparación Con Compuestos Similares
Heptathiazocine can be compared with other sulfur-nitrogen heterocycles, such as:
Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Triazines: Used in various applications, including as building blocks for biologically important molecules.
Uniqueness: Heptathiazocine’s seven-membered ring structure sets it apart from other sulfur-nitrogen heterocycles, which typically have five- or six-membered rings
Conclusion
Heptathiazocine is a fascinating compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and chemical properties make it a valuable subject of study for researchers and scientists.
Propiedades
Número CAS |
293-42-5 |
|---|---|
Fórmula molecular |
HNS7 |
Peso molecular |
239.5 g/mol |
Nombre IUPAC |
heptathiazocane |
InChI |
InChI=1S/HNS7/c1-2-4-6-8-7-5-3-1/h1H |
Clave InChI |
NLDXLSSPVWXKBF-UHFFFAOYSA-N |
SMILES canónico |
N1SSSSSSS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-hydroxybenzohydrazide](/img/structure/B12121955.png)

![3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B12121972.png)




![Bicyclo[2.2.1]hept-5-ene-2,3-diamine](/img/structure/B12122002.png)



![Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]-](/img/structure/B12122020.png)
![4-{[(Allylamino)carbonothioyl]amino}-2-hydroxybenzoic acid](/img/structure/B12122024.png)
![4-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B12122026.png)
